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Introduction

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye that is an invaluable tool for single-
molecule imaging studies, particularly in the field of single-molecule Férster Resonance Energy
Transfer (SmFRET). Its enhanced water solubility, due to the presence of sulfonate groups,
makes it ideal for labeling proteins and other biomolecules in aqueous environments without
the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1][2]
The maleimide functional group allows for specific, covalent attachment to thiol groups,
commonly found in cysteine residues of proteins, enabling precise labeling for detailed
biophysical studies. This document provides an overview of the properties of Sulfo-Cy3.5
maleimide, detailed protocols for protein labeling and single-molecule imaging, and an
example of its application in studying protein conformational dynamics.

Properties of Sulfo-Cy3.5 Maleimide

Sulfo-Cy3.5 is a bright and photostable dye, although its photophysical properties can be
influenced by its local environment.[1][3] Key quantitative data for Sulfo-Cy3.5 and related
cyanine dyes are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Sulfo-Cy3.5 Maleimide and Related Dyes
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Sulfo-Cy3.5 Sulfo-Cy3 o
Property o o Cy3 Maleimide
Maleimide Maleimide
Excitation Maximum
~591 nm[4][5] 548 nm[6][7] 555 nm(8]
(Aex)
Emission Maximum
~604 nm[4][5] 563 nm[6][7] 570 nm[8]
(Aem)
Molar Extinction
o Not specified 162,000 cm=*M~16][7] 150,000 cm~*M~1[8]
Coefficient ()
Fluorescence High"[L1[2] 0.1[6][7] 0.31[¢]
i : :
Quantum Yield (®) J
Fluorescence Lifetime N ~2.0 ns (conjugated to N
Not specified Not specified
(0 ssDNA)[9]
Molecular Weight ~1113.38 g/mol [5] ~777 g/mol [6] ~615.2 g/mol [8]
Table 2: General Characteristics
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Characteristic Description

High water solubility; also soluble in DMSO and

Solubility DMF.[1][2]

Maleimide group specifically reacts with thiol
Reactivity groups (e.g., from cysteine residues) to form a

stable thioether bond.

- Water Solubility: Ideal for labeling sensitive
proteins that may be denatured by organic co-
solvents.[1][2] - Photostability: Generally good,
Advantages for Single-Molecule Imaging allowing for longer observation times before
photobleaching.[1][2] - Brightness: High molar
extinction coefficient and quantum vyield

contribute to a bright signal.[1][2]

- Environmental Sensitivity: The fluorescence
properties of cyanine dyes can be influenced by
the local environment, which can be both a
) ] useful reporter of conformational changes and a

Considerations ) ] )
potential source of artifacts. - Photobleaching:
While relatively photostable, photobleaching is
inevitable in single-molecule experiments and

should be accounted for in data analysis.[3]

Experimental Protocols
Protein Labeling with Sulfo-Cy3.5 Maleimide

This protocol is designed for the site-specific labeling of a protein with Sulfo-Cy3.5 maleimide
for single-molecule imaging. It is crucial to work in a thiol-free environment to prevent non-

specific reactions.
Materials:
o Protein of interest with a single accessible cysteine residue

e Sulfo-Cy3.5 maleimide

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://experiments.springernature.com/techniques/single-molecule-fret
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-5/
https://experiments.springernature.com/techniques/single-molecule-fret
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-5/
https://experiments.springernature.com/techniques/single-molecule-fret
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-5/
https://experiments.springernature.com/techniques/single-molecule-fret
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-5/
https://arxiv.org/pdf/1410.0844
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Anhydrous Dimethyl Sulfoxide (DMSO)

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Labeling Buffer: 50 mM Tris-HCI, 50 mM NaCl, pH 7.2 (degassed)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Purification Buffer: 50 mM Tris-HCI, 150 mM NacCl, pH 7.5

Procedure:

o Protein Preparation:

o Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 uM.

o To ensure the cysteine residue is in a reduced state, add a 10-fold molar excess of TCEP
and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP
before labeling.

e Dye Preparation:
o Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature.

o Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure
complete dissolution. This stock solution can be stored at -20°C, protected from light and
moisture.

e Labeling Reaction:

o Add a 10- to 20-fold molar excess of the Sulfo-Cy3.5 maleimide stock solution to the
protein solution.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light. The optimal reaction time and dye-to-protein ratio may need to be determined
empirically for each specific protein.

o Purification of Labeled Protein:
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o Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column equilibrated with the purification buffer.

o The first colored fraction to elute will contain the labeled protein.

o Collect the fractions and confirm the labeling efficiency using UV-Vis spectrophotometry by
measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the
dye (~591 nm).

o Determination of Degree of Labeling (DOL):

o The DOL can be calculated using the following formula: DOL = (A_dye x €_protein) /
[(A_280 - (A_dye x CF_280)) x £_dye] Where:

A_dye is the absorbance of the dye at its maximum absorption wavelength.

A_280 is the absorbance of the protein-dye conjugate at 280 nm.

€_protein is the molar extinction coefficient of the protein at 280 nm.

€_dye is the molar extinction coefficient of the dye at its maximum absorption
wavelength.

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general steps for imaging a Sulfo-Cy3.5 maleimide-labeled protein
in a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF)
microscopy.

Materials:

o Labeled protein of interest (donor-labeled with Sulfo-Cy3.5 and acceptor-labeled with a
suitable FRET partner, e.g., Sulfo-Cy5)

o TIRF microscope with appropriate laser lines (e.g., 561 nm for Cy3.5) and emission filters
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Passivated glass coverslips (e.g., with polyethylene glycol, PEG)
Immobilization strategy (e.g., biotin-streptavidin)

Imaging Buffer: 50 mM Tris-HCI, 50 mM NaCl, pH 7.5, supplemented with an oxygen-
scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state
qguencher (e.g., Trolox) to improve dye photostability.[10]

Procedure:

Microscope Setup:

o Align the TIRF microscope to ensure proper illumination and focus.[11]
o Set the appropriate laser power and camera acquisition parameters.
Sample Immobilization:

o Immobilize the labeled protein on the passivated surface of the coverslip at a low density
(pM range) to ensure that individual molecules are well-separated.[10]

Imaging:

o Acquire movies of the immobilized molecules, simultaneously recording the donor and
acceptor fluorescence channels.[12]

o Continue acquisition until most of the fluorophores have photobleached.
Data Analysis:

o Identify single-molecule spots and extract the fluorescence intensity time traces for both
the donor and acceptor channels.[10]

o Correct for background noise and spectral bleed-through.[10]

o Calculate the FRET efficiency for each molecule over time using the formula: E_FRET =
I_A/(_D+1_A), where|_Aand |_D are the acceptor and donor intensities, respectively.
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o Generate FRET efficiency histograms and analyze the population distributions and
dynamic transitions between different FRET states.[10]

Application Example: Studying Myosin V
Conformational Dynamics

Background: Myosin V is a molecular motor protein that "walks" along actin filaments to
transport cargo within cells. This walking motion involves large conformational changes. Single-
molecule FRET is an ideal technigue to study these dynamics. While many studies have used
the Cy3/Cy5 pair, the principles are directly applicable to the use of Sulfo-Cy3.5 as a donor
dye.

Experimental Design:

» Labeling: A single cysteine residue is introduced into the myosin V motor domain, which is
then labeled with Sulfo-Cy3.5 maleimide (the FRET donor). A second label, a FRET
acceptor (e.g., Sulfo-Cyb5), is attached to another site on the protein, for example, on the light
chain.

o Assay: The labeled myosin V is immobilized on a glass surface, and its interaction with actin
filaments is observed using TIRF microscopy.

o Observation: Changes in the FRET efficiency report on the conformational changes of the
myosin V motor domain as it binds to and detaches from the actin filament during its walking
cycle.

Signaling Pathway/Workflow:

Purify Myosin V.
(with engineered cysteines

Click to download full resolution via product page
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Caption: Workflow for studying myosin V dynamics using SmFRET.

Logical Relationship of FRET States:
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Caption: FRET states in the myosin V catalytic cycle.

Conclusion

Sulfo-Cy3.5 maleimide is a versatile and powerful tool for single-molecule imaging, offering
the advantages of high water solubility, specific labeling chemistry, and favorable photophysical
properties. By following the detailed protocols provided in this document, researchers can
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effectively label their proteins of interest and perform high-quality single-molecule FRET
experiments to elucidate the complex conformational dynamics of biomolecules. The
application to studying molecular motors like myosin V highlights the potential of this approach
to provide fundamental insights into biological processes at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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